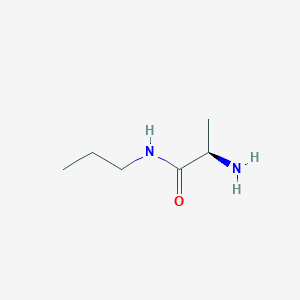

(R)-2-Amino-N-propylpropanamide

Description

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(2R)-2-amino-N-propylpropanamide |

InChI |

InChI=1S/C6H14N2O/c1-3-4-8-6(9)5(2)7/h5H,3-4,7H2,1-2H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

ZTZLBRIYZPKLSX-RXMQYKEDSA-N |

Isomeric SMILES |

CCCNC(=O)[C@@H](C)N |

Canonical SMILES |

CCCNC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

B(OCH₂CF₃)₃ activates the carboxylic acid group of (R)-alanine via boron coordination, facilitating nucleophilic attack by propylamine. The reaction proceeds in cyclopentyl methyl ether (CPME) at 80–125°C for 5–15 hours, achieving yields of 68–85%. Key parameters include:

-

Stoichiometry : A 3:1 molar ratio of propylamine to (R)-alanine ensures complete conversion.

-

Temperature : Higher temperatures (125°C) reduce reaction time but may promote racemization, necessitating rigorous optical purity checks.

-

Workup : Post-reaction, Amberlite IRA-743 and Amberlyst A-26(OH) resins sequester residual boron species, followed by ethyl acetate extraction and MgSO₄ drying.

Table 1: Optimization of Direct Amidation Conditions

| Parameter | Optimal Value | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|

| Catalyst Loading | 3.0 equiv | 85 | 98.5 |

| Solvent | CPME | 82 | 98.2 |

| Reaction Time (125°C) | 5 h | 78 | 97.8 |

Stereocontrol via Chiral Auxiliary-Mediated Synthesis

Quaternary α-amino acid synthesis methodologies have been adapted for enantioselective preparation of this compound. Pseudoephenamine alaninamide serves as a chiral auxiliary, enabling asymmetric induction during amidation.

Auxiliary Coupling and Alkylation

(R)-Alanine is coupled with (1S,2S)-pseudoephenamine using pivaloyl chloride, forming a diastereomerically pure imine intermediate. Subsequent alkylation with propyl iodide in dry benzene at 23°C under vacuum yields the N-propyl derivative. Hydrolysis with HCl (2M) liberates the target amide with >99% enantiomeric excess (ee).

Table 2: Performance of Chiral Auxiliary Method

| Step | Conditions | Diastereomeric Ratio | Final % ee |

|---|---|---|---|

| Imine Formation | Benzene, 23°C, 30 min | 95:5 | - |

| Alkylation | Propyl iodide, 48 h | 93:7 | - |

| Hydrolysis | HCl (2M), 60°C, 4 h | - | 99.2 |

Resolution of Racemic Mixtures via Crystallization

For non-enantioselective syntheses, resolution of racemic 2-amino-N-propylpropanamide is achieved using (L)-tartaric acid as a resolving agent. The (R)-enantiomer forms a less soluble diastereomeric salt, isolated via fractional crystallization from ethanol/water (4:1).

Process Efficiency

-

Yield : 40–45% of (R)-isomer per cycle.

-

Purity : Recrystallization increases ee from 50% to 98.5%.

Characterization and Quality Control

This compound is characterized by:

Chemical Reactions Analysis

Types of Reactions

(R)-2-Amino-N-propylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carbonyl group can be reduced to form secondary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

(R)-2-Amino-N-propylpropanamide serves as a versatile building block in the synthesis of pharmacologically active compounds. Its structural features allow it to be utilized in various therapeutic areas:

- Anticancer Agents: Compounds derived from this compound have shown potential as anticancer agents. The amide functional group is integral to many drugs targeting cancer pathways, enhancing bioactivity and selectivity towards cancer cells .

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated the effectiveness of related amides against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Neurological Applications: The compound is being investigated for its potential role as a modulator in neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for developing treatments for conditions like epilepsy and anxiety disorders .

Synthetic Methodologies

The synthesis of this compound is often achieved through innovative chemical reactions that enhance efficiency and yield. Key methodologies include:

- Direct Amidation Techniques: Recent advancements have focused on using boron-based reagents for amidation reactions. For example, B(OCH₂CF₃)₃ has been employed to facilitate the direct amidation of α-amino acids, yielding high enantiomeric purity of this compound .

- Solid-Phase Synthesis: This approach allows for the rapid assembly of complex amide structures, minimizing purification steps. The solid-phase technique has been optimized to produce various amides efficiently, including those derived from this compound .

Case Studies

To illustrate the applications of this compound in research, several case studies highlight its significance:

Mechanism of Action

The mechanism by which (R)-2-Amino-N-propylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Stereoisomeric Comparisons

(S)-2-Amino-N,N-dimethylpropanamide Molecular Formula: C₅H₁₂N₂O Molecular Weight: 116.16 g/mol Key Differences: The (S)-enantiomer replaces the propyl group with a dimethylamide moiety, reducing steric bulk but increasing polarity. The absence of a stereogenic center in the dimethylamide derivative simplifies synthesis but may alter binding interactions in chiral environments . Physicochemical Data: No melting point (mp) reported for the free base, but the (S)-enantiomer’s hydrochloride salt (CAS 78608-72-7) has a melting point of 197–198°C, comparable to the (R)-enantiomer’s hydrochloride .

(S)-2-Amino-N-propylpropanamide Molecular Formula: C₆H₁₃N₂O (same as the R-form) Synthesis: Prepared via B(OCH₂CF₃)₃-mediated amidation, yielding 71% for the hydrochloride salt . Biological Relevance: Enantiomeric differences could influence metabolic stability or target affinity, though direct comparative data is unavailable.

Substituent-Modified Analogs

This modification increases molecular weight and alters solubility, with a reported melting point of 71–75°C .

(2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)propanamide Molecular Formula: C₂₀H₁₇ClN₄O₂S Key Differences: Features a thiadiazole ring and cinnamoyl group, significantly increasing structural complexity and hydrophobicity.

Complex Structural Derivatives

(2R)-3-Phenyl-2-({(2S)-3-phenyl-2-[3-(pyridin-3-yl)propanamido]propyl}sulfanyl)-N-[2-(pyridin-3-yl)ethyl]propanamide

- Molecular Formula : C₃₄H₃₅N₅O₂S

- Key Differences : A multi-domain structure with pyridinyl groups and sulfanyl linkages, designed for high target specificity. The molecular weight (593.8 g/mol) and aromaticity suggest low aqueous solubility, limiting bioavailability without formulation aids .

Comparative Data Table

Research Findings and Implications

- Synthesis Efficiency : The (R)-enantiomer’s synthesis remains less documented compared to its (S)-counterpart, which is efficiently prepared via B(OCH₂CF₃)₃-mediated reactions .

- Solubility and Bioavailability: Propylamide derivatives like this compound exhibit moderate hydrophilicity, whereas pyridinyl or thiadiazole analogs face solubility challenges, necessitating prodrug strategies .

- Stereochemical Impact : While the (R)-form’s biological data is sparse, enantioselective interactions are well-documented in drug design, underscoring the need for targeted studies .

Q & A

Q. Basic

- NMR Spectroscopy : 1H/13C NMR identifies functional groups and stereochemistry. For example, split signals in chiral centers (e.g., 2-Adamantyl derivatives) confirm enantiopurity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, as applied to N-substituted propanamides .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cyclodextrin columns), with retention times compared to standards .

How can researchers optimize reaction conditions to minimize racemization during amide bond formation?

Advanced

Racemization often occurs during nucleophilic substitution or coupling. Mitigation strategies include:

- Temperature Control : Conduct reactions below 0°C to reduce kinetic energy and epimerization .

- Coupling Reagents : Use non-basic reagents (e.g., HATU) instead of carbodiimides to avoid base-induced racemization, as demonstrated in peptide synthesis .

- Real-Time Monitoring : Employ inline FTIR or chiral HPLC to track enantiopurity during synthesis .

How should contradictory NMR or crystallography data for this compound derivatives be resolved?

Advanced

Conflicting data may arise from polymorphism, solvate formation, or dynamic equilibria. To resolve discrepancies:

- 2D NMR Techniques : NOESY or HSQC correlations clarify spatial arrangements of substituents .

- X-Ray Crystallography : Determines absolute configuration and detects crystal packing effects, as seen in adamantane-based analogs .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

What biological assays are appropriate for studying the enzyme inhibition potential of this compound?

Q. Basic

- Kinetic Assays : Measure IC50 values via fluorometric or colorimetric substrates (e.g., p-nitrophenyl esters for hydrolases) .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target enzymes, as applied to phenylpropanamide derivatives .

- Circular Dichroism (CD) : Monitors conformational changes in enzymes upon inhibitor binding .

How can enantiomer-specific interactions of this compound with biological targets be computationally modeled?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses of the (R)-enantiomer vs. (S)-counterpart .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (e.g., GROMACS) to assess kinetic selectivity .

- Free Energy Perturbation (FEP) : Calculates ΔΔG between enantiomers to explain selectivity trends, validated by experimental IC50 data .

What strategies address low yields in multi-step syntheses of this compound?

Q. Advanced

- Intermediate Trapping : Isolate unstable intermediates (e.g., using scavenger resins) to prevent side reactions .

- Design of Experiments (DoE) : Optimize parameters (pH, solvent, catalyst loading) via factorial or response surface methodologies .

- Flow Chemistry : Enhances reproducibility and heat transfer in exothermic steps, as shown in piperidine-based syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.